molecular formula C10H15NO4 B12527974 2-Ethoxyethyl 2-cyano-3-methoxybut-2-enoate CAS No. 683774-24-5

2-Ethoxyethyl 2-cyano-3-methoxybut-2-enoate

Cat. No.: B12527974
CAS No.: 683774-24-5
M. Wt: 213.23 g/mol
InChI Key: PITZOWKIPQYAOZ-UHFFFAOYSA-N
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Description

2-Ethoxyethyl 2-cyano-3-methoxybut-2-enoate is an organic compound with the molecular formula C10H15NO4 It is known for its unique structure, which includes an ethoxyethyl group, a cyano group, and a methoxybutenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxyethyl 2-cyano-3-methoxybut-2-enoate typically involves the reaction of ethyl cyanoacetate with ethoxyethyl bromide in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 4-6 hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is typically purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyethyl 2-cyano-3-methoxybut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the cyano group to an amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at 0-5°C.

    Substitution: Sodium ethoxide in ethanol at 50-70°C.

Major Products Formed

    Oxidation: 2-Ethoxyethyl 2-carboxy-3-methoxybut-2-enoate.

    Reduction: 2-Ethoxyethyl 2-amino-3-methoxybut-2-enoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethoxyethyl 2-cyano-3-methoxybut-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxyethyl 2-cyano-3-methoxybut-2-enoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The ethoxyethyl and methoxybutenoate moieties contribute to the compound’s overall reactivity and stability. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxyethyl 2-cyano-3-methoxybut-2-enoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry. Additionally, its potential biological activities make it a promising candidate for further research in medicinal chemistry and drug development.

Properties

CAS No.

683774-24-5

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

2-ethoxyethyl 2-cyano-3-methoxybut-2-enoate

InChI

InChI=1S/C10H15NO4/c1-4-14-5-6-15-10(12)9(7-11)8(2)13-3/h4-6H2,1-3H3

InChI Key

PITZOWKIPQYAOZ-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(=O)C(=C(C)OC)C#N

Origin of Product

United States

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